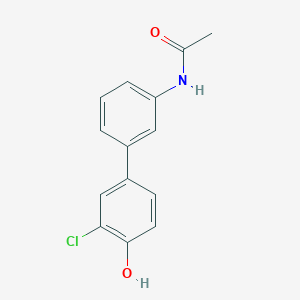
3-Chloro-5-(4-t-butylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(4-t-butylphenyl)phenol, 95% (3-Cl-5-TBP) is an aromatic compound used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. It is an important intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. 3-Cl-5-TBP has been used in the synthesis of several important classes of compounds, including heterocycles, polymers, and polyfunctional molecules.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(4-t-butylphenyl)phenol, 95% has been used in a variety of scientific research applications, including organic synthesis, polymer synthesis, and medicinal chemistry. It has been used in the synthesis of several important classes of compounds, including heterocycles, polymers, and polyfunctional molecules. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
In addition, 3-Chloro-5-(4-t-butylphenyl)phenol, 95% has been used in the synthesis of a variety of bioactive compounds, including antifungal agents, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of compounds with potential anti-cancer activity.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(4-t-butylphenyl)phenol, 95% is not fully understood. It is believed that the compound acts as a catalyst for the formation of reactive intermediates, such as radicals, which can then react with other molecules to form new compounds. In addition, 3-Chloro-5-(4-t-butylphenyl)phenol, 95% can act as an electron donor or acceptor, allowing it to participate in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-t-butylphenyl)phenol, 95% are not fully understood. It is believed that the compound may act as an antioxidant, which could potentially have beneficial effects in the body. However, further research is needed to determine the exact biochemical and physiological effects of 3-Chloro-5-(4-t-butylphenyl)phenol, 95%.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Chloro-5-(4-t-butylphenyl)phenol, 95% in laboratory experiments is its high purity, which allows for the synthesis of more complex molecules. In addition, the compound is relatively inexpensive and readily available.
However, there are some limitations to using 3-Chloro-5-(4-t-butylphenyl)phenol, 95% in laboratory experiments. The compound is highly reactive and can react with other molecules in the reaction mixture, which can lead to unwanted side reactions. In addition, the compound can be toxic if inhaled or ingested.
Zukünftige Richtungen
There are several potential future directions for research on 3-Chloro-5-(4-t-butylphenyl)phenol, 95%. These include further investigation into the biochemical and physiological effects of the compound, as well as the development of new synthetic methods for its use in organic synthesis. In addition, further research is needed to determine the exact mechanism of action of 3-Chloro-5-(4-t-butylphenyl)phenol, 95% and to develop new applications for the compound. Finally, research is needed to develop new methods for the safe and efficient use of 3-Chloro-5-(4-t-butylphenyl)phenol, 95% in laboratory experiments.
Synthesemethoden
The synthesis of 3-Chloro-5-(4-t-butylphenyl)phenol, 95% involves the reaction of 4-t-butylphenol with chloroform in the presence of a base, such as sodium hydroxide or potassium hydroxide, at elevated temperatures. The reaction is typically carried out in a solvent, such as dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran. The reaction is typically complete in 1-2 hours and yields a 95% pure product.
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)-5-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO/c1-16(2,3)13-6-4-11(5-7-13)12-8-14(17)10-15(18)9-12/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKCXWGCTDEEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686030 |
Source


|
| Record name | 4'-tert-Butyl-5-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-T-butylphenyl)phenol | |
CAS RN |
1261920-83-5 |
Source


|
| Record name | 4'-tert-Butyl-5-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




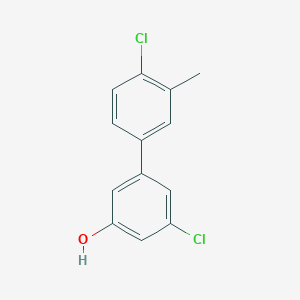

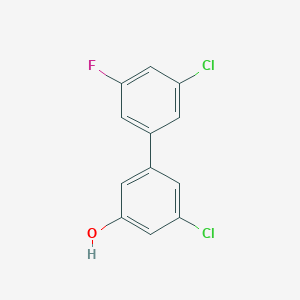

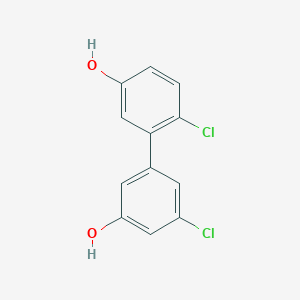
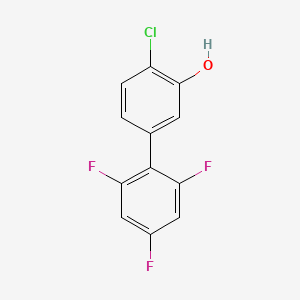

![4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381491.png)

![2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381512.png)
